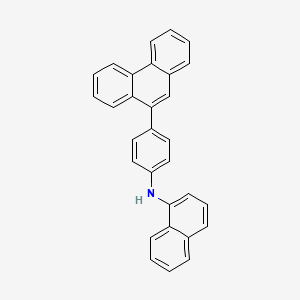
N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine is an organic compound with the molecular formula C30H21N. It is known for its complex structure, which includes phenanthrene, phenyl, and naphthalene groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene-9-boronic acid with 4-bromophenylamine, followed by a subsequent reaction with naphthalen-1-amine. The reaction conditions often require the use of palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for efficiency, and the use of automated systems helps in maintaining the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine involves its interaction with specific molecular targets. It can bind to various receptors or enzymes, altering their activity and leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
- 2’-(Phenanthren-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine
Uniqueness
N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine is unique due to its specific combination of phenanthrene, phenyl, and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science .
Properties
Molecular Formula |
C30H21N |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-phenanthren-9-ylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C30H21N/c1-4-12-26-21(8-1)10-7-15-30(26)31-24-18-16-22(17-19-24)29-20-23-9-2-3-11-25(23)27-13-5-6-14-28(27)29/h1-20,31H |
InChI Key |
FXMSUQRPTQFGHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


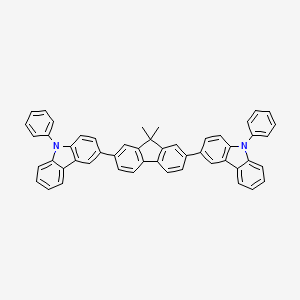
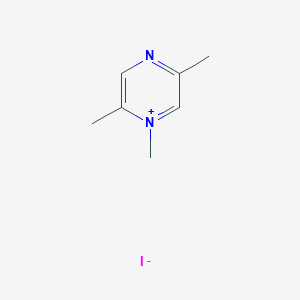
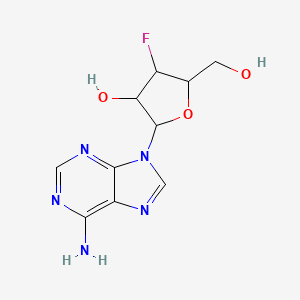

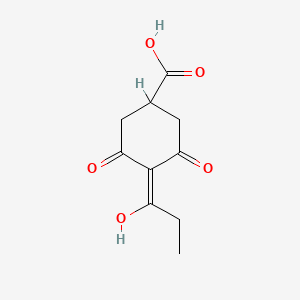
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
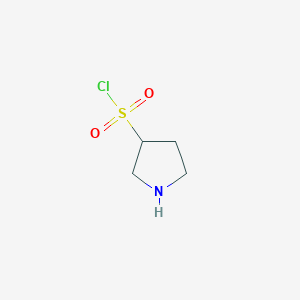
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
![N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)
![5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B12507013.png)
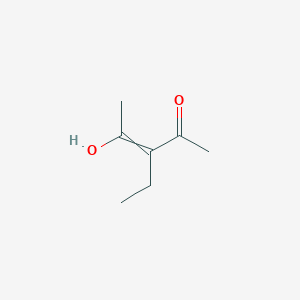
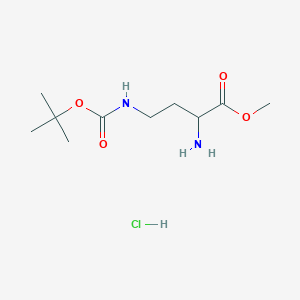
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
